molecular formula C21H26N2O3 B4688166 2-(4-ETHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

2-(4-ETHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4688166
M. Wt: 354.4 g/mol
InChI Key: KCDRERRFIHQHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ETHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features both ethoxy and methoxy functional groups attached to a phenyl ring, as well as a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxybenzaldehyde with 4-methoxyphenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-ETHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: A monocarboxylic acid used as an intermediate in pharmaceuticals.

    Methanone, (4-methoxyphenyl)phenyl-: Another compound with a methoxyphenyl group, used in organic synthesis.

Uniqueness

2-(4-ETHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of functional groups and the presence of a piperazine ring

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-26-20-8-4-17(5-9-20)16-21(24)23-14-12-22(13-15-23)18-6-10-19(25-2)11-7-18/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDRERRFIHQHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ETHOXYPHENYL)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

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